N-(2-chlorobenzyl)naphtho[2,1-b]furan-2-carboxamide
Description
The compound features a 2-chlorobenzyl substituent attached to the carboxamide group of the naphthofuran core (Fig. 1). This structural modification is designed to enhance bioactivity and selectivity, as halogenated aromatic groups often improve pharmacokinetic properties and target binding .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]benzo[e][1]benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO2/c21-17-8-4-2-6-14(17)12-22-20(23)19-11-16-15-7-3-1-5-13(15)9-10-18(16)24-19/h1-11H,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKZJJSDXVGQQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201188059 | |
| Record name | N-[(2-Chlorophenyl)methyl]naphtho[2,1-b]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201188059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478249-68-2 | |
| Record name | N-[(2-Chlorophenyl)methyl]naphtho[2,1-b]furan-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478249-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Chlorophenyl)methyl]naphtho[2,1-b]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201188059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-(2-chlorobenzyl)naphtho[2,1-b]furan-2-carboxamide typically involves the reaction of 2-chlorobenzylamine with naphtho[2,1-b]furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-(2-chlorobenzyl)naphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)naphtho[2,1-b]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cellular processes, leading to its therapeutic effects. For example, it has been shown to inhibit the activity of NF-κB, a protein complex involved in inflammation and cancer progression .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Nitro substituents (e.g., in compound 5a-d) enhance antibacterial activity but may reduce solubility .
- Thiazole/Thiazolidinone Moieties: These heterocycles (e.g., compound 6a-d) improve antiulcer and antitubercular activities due to enhanced hydrogen bonding with targets .
Comparison with Analogues :
- Nitro Derivatives : Synthesized using acetyl chloride and nitro groups introduced via nitration .
- Thiazole Derivatives : Require additional cyclization steps with mercaptoacetic acid .
Physicochemical Properties
- Molecular Weight : The target compound (C₂₀H₁₃ClN₂O₂) has a molecular weight of ~356.78 g/mol, similar to other benzyl derivatives but lower than thiazole-containing analogues (e.g., 401.45 g/mol for compound 6a) .
- Polar Surface Area (PSA) : Chlorobenzyl substituents increase PSA compared to methyl or nitro groups, enhancing solubility in polar solvents .
- Melting Points : Thiazole derivatives (e.g., 6a-d) exhibit higher melting points (>250°C) due to rigid heterocyclic structures, while nitro derivatives melt at ~180–200°C .
Antibacterial Activity
- Nitro-Substituted Analogues : Compound 5a showed moderate activity against Bacillus subtilis (MIC: 25 µg/mL) but was inactive against Gram-negative strains .
- Thiazole Derivatives : Compound 6a exhibited broad-spectrum activity, with MICs of 12.5–50 µg/mL against Staphylococcus aureus and Escherichia coli .
- Pyrazole Derivatives: Compound 14 (from ) demonstrated the highest activity (MIC: 6.25 µg/mL), attributed to its thiazolidinone and naphthofuran synergy .
Antiulcer Activity
Antitubercular Activity
- Chlorinated Analogues : N-(2-chlorobenzyl) derivatives are hypothesized to inhibit mycobacterial enzymes due to chlorine’s electronegativity, though direct data are pending .
Biological Activity
N-(2-chlorobenzyl)naphtho[2,1-b]furan-2-carboxamide is a compound of significant interest due to its unique structural properties and diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative analyses with related compounds.
Overview of the Compound
This compound belongs to the class of naphthofuran derivatives. Its structure features a naphthofuran core with a 2-chlorobenzyl group attached to the nitrogen atom and a carboxamide group at the 2-position of the furan ring. This configuration is pivotal for its biological activity, particularly as an antagonist of the melanin-concentrating hormone receptor 1 (MCH-R1) .
Target Receptors
The compound has been identified as a potent antagonist of MCH-R1, which plays a crucial role in various physiological processes including energy homeostasis and appetite regulation. The interaction with this receptor suggests potential therapeutic applications in obesity and metabolic disorders .
Biochemical Pathways
This compound modulates several biochemical pathways, particularly those involving the MCH pathway. Its structural characteristics allow it to influence signaling cascades linked to neuropeptide activity .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .
Antioxidant Activity
The compound also displays antioxidant properties, which may contribute to its overall therapeutic potential by mitigating oxidative stress in biological systems .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other naphthofuran derivatives.
| Compound | Biological Activity | Key Differences |
|---|---|---|
| Naphtho[2,1-b]furan-2-carboxylic acid | Moderate antibacterial activity | Lacks the 2-chlorobenzyl group |
| 5-chloro-2,3-dihydro-naphtho[1,2-b]furan | Exhibits anticancer properties | Different structural modifications |
| Naphtho[2,1-b]furan-1-yl derivatives | Used as fluorescent labels | Different fluorescence properties |
Study on Antitubercular Activity
A synthesis and structure-activity relationship study highlighted that related carboxamide derivatives exhibit antitubercular potential. Although specific data on this compound was not detailed in this context, the findings suggest that modifications in similar compounds could enhance their biological efficacy .
Anti-Cancer Potential
Another study indicated that naphthofuran derivatives possess significant anti-cancer activities. The structure-activity relationship (SAR) analysis revealed that electron-donor substituents enhance anti-cancer action. This insight may inform future research on optimizing this compound for cancer treatment applications .
Q & A
Q. Advanced
- Electron-withdrawing groups (e.g., Br, Cl) : Enhance antimicrobial activity by increasing electrophilicity and membrane penetration (e.g., 6h vs. 6j in ) .
- Azetidinone rings : Improve metabolic stability compared to Schiff base precursors .
- Quinoline substituents : Bulky groups (e.g., 2-chloroquinoline) enhance DNA binding in intercalation assays .
What strategies address low yields in Schiff base formation?
Q. Advanced
- Solvent drying : Use anhydrous dioxane to prevent hydrolysis of imine intermediates .
- Stoichiometric control : Maintain a 1:1 molar ratio of hydrazide to aldehyde to minimize side reactions .
- Catalytic acid : Trace acetic acid can accelerate imine formation .
What purification techniques are effective post-synthesis?
Q. Basic
- Column chromatography : Silica gel with gradients of nonpolar/polar solvents (e.g., hexane:ethyl acetate) .
- Recrystallization : Ethanol or methanol for high-purity crystalline products .
- TLC monitoring : Mobile phases like hexane:ethyl acetate (4:1) track reaction progress .
How is the formation of azetidinone rings confirmed experimentally?
Q. Advanced
- IR spectroscopy : C=O stretching at ~1657–1709 cm⁻¹ confirms β-lactam rings .
- ¹H NMR : Doublets for N-CH-C and C-CH-Cl protons (δ ~1.8–2.5 ppm) .
- X-ray crystallography : Resolves stereochemistry and ring puckering (if crystals are available) .
How to design analogs for improved pharmacokinetic properties?
Q. Advanced
- LogP optimization : Introduce polar groups (e.g., -OH, -NH₂) to enhance solubility .
- Metabolic stability : Replace ester groups with amides to reduce hydrolysis .
- Bioisosteric replacement : Substitute chlorine with trifluoromethyl for enhanced binding and stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
